Computed XLogP3-AA Lipophilicity: Cyclopropanecarboxamide vs. Acetamide and Furan-2-Carboxamide Analogs
Using consistent, authoritative computed values from PubChem's XLogP3-AA algorithm, N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide displays an intermediate lipophilicity (XLogP3-AA = 0.7) [1]. This lies between the less lipophilic acetamide analog (XLogP3-AA ≈ 0.0) [2] and the more lipophilic furan-2-carboxamide analog (XLogP3-AA ≈ 1.2) [3]. The 0.7–1.2 logP unit difference is significant for balancing passive permeability and aqueous solubility in lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | Acetamide analog: XLogP3-AA ≈ 0.0; Furan-2-carboxamide analog: XLogP3-AA ≈ 1.2 |
| Quantified Difference | ΔlogP = +0.7 vs. acetamide; ΔlogP = –0.5 vs. furan-2-carboxamide |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a primary driver of ADME properties; a difference of ≥0.5 logP units can significantly alter solubility, permeability, and metabolic stability, making direct substitution inappropriate.
- [1] PubChem Compound Summary. N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide, CID 86266817. Computed Properties: XLogP3-AA = 0.7. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary. N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide, CID 86266818. Computed Properties: XLogP3-AA ≈ 0.0. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary. N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide, CID 86266819. Computed Properties: XLogP3-AA ≈ 1.2. National Center for Biotechnology Information. View Source
